![molecular formula C13H17BrN2O4S B273201 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether, also known as ABP-700, is a chemical compound that has been extensively studied for its potential use as an anesthetic agent. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 432.36 g/mol. ABP-700 has been found to have unique properties that make it an attractive candidate for use in clinical anesthesia.
作用机制
The exact mechanism of action of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is not fully understood. However, it is believed that 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether exerts its anesthetic effects by interacting with specific receptors in the central nervous system. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to bind to the GABA-A receptor, which is a major inhibitory receptor in the brain. This binding results in the enhancement of GABAergic neurotransmission, leading to the induction of anesthesia.
Biochemical and Physiological Effects:
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce a number of biochemical and physiological effects. In preclinical studies, 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce dose-dependent reductions in heart rate, blood pressure, and respiratory rate. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a minimal effect on the electroencephalogram (EEG) activity, indicating that it produces a state of anesthesia without causing significant changes in brain activity.
实验室实验的优点和局限性
One of the major advantages of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its rapid onset of action and short duration of action, which makes it ideal for use in clinical anesthesia. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a favorable cardiovascular and respiratory safety profile, which makes it a safer alternative to other anesthetic agents. However, one of the limitations of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its limited solubility, which can make it difficult to administer in certain clinical settings.
未来方向
There are several future directions for the study of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether in humans. Additionally, the potential use of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether in combination with other anesthetic agents is an area of interest for future research. Finally, the development of new formulations of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether that improve its solubility and ease of administration is an area of ongoing research.
合成方法
The synthesis of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride to form 4-bromoanisole sodium salt. This is followed by the reaction of the sodium salt with N-(4-chlorobenzoyl)piperazine to form 2-(4-chlorobenzoyl)-4-bromoanisole. The final step involves the reaction of 2-(4-chlorobenzoyl)-4-bromoanisole with sulfamide to form 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether.
科学研究应用
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been extensively studied for its potential use as an anesthetic agent. In preclinical studies, 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce rapid and reversible anesthesia with minimal cardiovascular and respiratory side effects. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a faster onset of action and a shorter duration of action compared to other anesthetic agents currently in use.
属性
产品名称 |
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether |
---|---|
分子式 |
C13H17BrN2O4S |
分子量 |
377.26 g/mol |
IUPAC 名称 |
1-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)13-9-11(14)3-4-12(13)20-2/h3-4,9H,5-8H2,1-2H3 |
InChI 键 |
WHEDGQMIZHNWHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
规范 SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。